molecular formula C10H13BO4 B1301989 4-Isopropoxycarbonylphenylboronic acid CAS No. 342002-82-8

4-Isopropoxycarbonylphenylboronic acid

Cat. No. B1301989
M. Wt: 208.02 g/mol
InChI Key: NIQHFKWRHJZMQU-UHFFFAOYSA-N
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Description

4-Isopropoxycarbonylphenylboronic acid is a derivative of phenylboronic acid, which is a compound of significant interest in organic chemistry due to its role in various chemical reactions, particularly in the formation of carbon-boron bonds. While the provided papers do not directly discuss 4-isopropoxycarbonylphenylboronic acid, they do provide insights into the behavior of phenylboronic acids with different substituents, which can be extrapolated to understand the properties and reactivity of the isopropoxycarbonyl derivative.

Synthesis Analysis

The synthesis of phenylboronic acid derivatives typically involves the introduction of functional groups to the phenyl ring. Although the papers provided do not detail the synthesis of 4-isopropoxycarbonylphenylboronic acid, they do mention the synthesis of other derivatives, such as 4-iodophenylboronic acid . The synthesis of such derivatives often requires careful control of reaction conditions to ensure the correct placement of substituents on the aromatic ring.

Molecular Structure Analysis

Phenylboronic acids can form molecular complexes with various active pharmaceutical ingredients (APIs), as demonstrated in the study of complexes between theophylline and different phenylboronic acids . The molecular structure of these complexes is characterized using X-ray diffraction techniques, revealing that the nature of the substituents on the phenylboronic acid affects the overall structure of the complex. This suggests that the isopropoxycarbonyl group in 4-isopropoxycarbonylphenylboronic acid would also influence its ability to form complexes and the resulting structural arrangements.

Chemical Reactions Analysis

Phenylboronic acids are known to participate in dehydrative condensation reactions, as seen with 2,4-bis(trifluoromethyl)phenylboronic acid, which acts as a catalyst in the amidation of carboxylic acids and amines . The presence of ortho-substituents on the boronic acid is crucial for preventing the coordination of amines to the boron atom, thus enhancing the reaction. This indicates that the isopropoxycarbonyl group in the 4-position of 4-isopropoxycarbonylphenylboronic acid could similarly affect its reactivity in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylboronic acids are influenced by their substituents. For instance, 4-iodophenylboronic acid has been shown to enhance the chemiluminescent oxidation of luminol, a property that is highly dependent on the concentration of the boronic acid . This enhancement effect suggests that other phenylboronic acid derivatives, including 4-isopropoxycarbonylphenylboronic acid, may also exhibit unique physical and chemical properties that could be exploited in analytical chemistry applications.

Scientific Research Applications

Boronic acids, including 4-Isopropoxycarbonylphenylboronic acid, are increasingly utilized in diverse areas of research . Here are some general applications:

  • Sensing Applications

    • Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
    • These sensing applications can be homogeneous assays or heterogeneous detection .
    • Detection can be at the interface of the sensing material or within the bulk sample .
  • Biological Labelling, Protein Manipulation, and Modification

    • The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation, and modification .
  • Separation Technologies

    • Boronic acids are also used in separation technologies .
  • Development of Therapeutics

    • Boronic acids are used in the development of therapeutics .

Safety And Hazards

This chemical can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of soap and water .

properties

IUPAC Name

(4-propan-2-yloxycarbonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO4/c1-7(2)15-10(12)8-3-5-9(6-4-8)11(13)14/h3-7,13-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQHFKWRHJZMQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)OC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370453
Record name 4-ISOPROPOXYCARBONYLPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isopropoxycarbonylphenylboronic acid

CAS RN

342002-82-8
Record name 1-(1-Methylethyl) 4-boronobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=342002-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-ISOPROPOXYCARBONYLPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Grosjean, Z Hassan, C Wöll… - European Journal of …, 2019 - Wiley Online Library
A modular synthesis of multi‐functionalized biphenyl, terphenyl and higher linear oligophenylene dicarboxylic acids and pyridine‐terminated oligoarenes by stepwise palladium–…
BH Lipshutz, BA Frieman, CT Lee… - Chemistry–An Asian …, 2006 - Wiley Online Library
… 4′-Trifluoromethylbiphenyl-4-carboxylic acid isopropyl ester (Table 3, entry 5): The representative procedure was used with 4-isopropoxycarbonylphenylboronic acid (312 mg, 1.5 …
Number of citations: 70 onlinelibrary.wiley.com

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